3-(3-Chlorophenyl)benzonitrile
Description
Contextualization of Substituted Benzonitriles in Organic Chemistry
Substituted benzonitriles are a class of organic compounds that feature a benzene (B151609) ring attached to a nitrile group (-C≡N) and other functional groups. The nitrile group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. This characteristic makes substituted benzonitriles versatile intermediates in organic synthesis. smolecule.comresearchgate.net They are precursors in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and materials with specific properties. smolecule.comresearchgate.net The development of synthetic methodologies, such as the photolysis of phenyl halides and esters, has provided convenient routes to electron-donating substituted benzonitriles. rsc.org Furthermore, transition metal-catalyzed reactions, including those using palladium and ruthenium, have enabled the efficient synthesis of highly substituted benzonitriles. researchgate.net
The reactivity of substituted benzonitriles is diverse. The nitrile group can undergo nucleophilic attack to form amines or carboxylic acids, and it can be reduced to an amine. evitachem.com The aromatic ring can participate in various substitution reactions, with the position of substitution influenced by the existing functional groups. acs.org For instance, halogenated benzonitriles are highly reactive in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed coupling reactions.
Significance of Biaryl Systems in Advanced Chemical Synthesis
Biaryl motifs, consisting of two directly connected aromatic rings, are privileged structures in chemical science. nih.gov They are fundamental components in a vast range of applications, including pharmaceuticals, natural products, functional materials, and agrochemicals. nih.govrsc.orgmdpi.com The importance of biaryl systems is underscored by their presence in widely used drugs, such as antihypertensive and anticancer agents. nih.gov
The synthesis of biaryl compounds has been a major focus of research in organic chemistry. mdpi.com Historically, reactions like the Ullmann reaction and the Gomberg–Bachman arylation were employed. mdpi.com More recently, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become the state-of-the-art for biaryl synthesis due to their efficiency and broad substrate scope. nih.govrsc.org These methods allow for the creation of unsymmetrical biaryls with a high degree of control over the structure. rsc.org The development of novel catalytic systems and reaction conditions continues to expand the possibilities for biaryl synthesis, including greener and more atom-economical approaches like electrosynthesis and reactions utilizing arenediazonium salts. rsc.orgmdpi.com Axially chiral biaryls, a specific class of biaryls with restricted rotation around the aryl-aryl bond, are also of great importance as they are found in numerous natural products and serve as valuable chiral ligands and catalysts in asymmetric synthesis. nih.gov
Research Rationale for Investigating 3-(3-Chlorophenyl)benzonitrile
The investigation into this compound is driven by the compound's unique structural features, which combine a halogenated phenyl group with a benzonitrile (B105546) moiety, creating a biaryl system. This specific arrangement suggests potential for a range of applications and further research.
The presence of the 3-chlorophenyl group is a common feature in molecules with biological activity, contributing to hydrophobic interactions in target binding. The nitrile group can participate in hydrogen bonding, which is crucial for interactions with biological targets like enzymes and receptors. smolecule.com The combination of these groups in a biaryl framework makes this compound and its derivatives interesting candidates for medicinal chemistry research, with preliminary studies on similar compounds indicating potential anticancer and antimicrobial properties. evitachem.com
From a synthetic perspective, this compound serves as a valuable intermediate. The chlorine atom can be a site for nucleophilic substitution or participate in cross-coupling reactions, allowing for the synthesis of more complex molecules. smolecule.com The nitrile group can also be transformed into other functional groups, further expanding its synthetic utility. evitachem.com The study of its synthesis and reactivity contributes to the broader understanding and development of methods for creating functionalized biaryl compounds.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 3'-chloro-[1,1'-biphenyl]-4-carbonitrile | C₁₃H₈ClN | 213.67 |
| 3-[2-(3-Chlorophenyl)acetyl]benzonitrile | 3-[2-(3-Chlorophenyl)acetyl]benzonitrile | C₁₅H₁₀ClNO | 255.7 |
| 4-((4-Amino-3-chlorophenyl)thio)benzonitrile | 4-(4-amino-3-chlorophenyl)sulfanylbenzonitrile | C₁₃H₉ClN₂S | 260.74 |
| 3-((4-chlorophenylsulfonyl)methyl)benzonitrile | 3-((4-chlorophenylsulfonyl)methyl)benzonitrile | C₁₅H₁₀ClN₂O₂S | 324.77 |
| 2,3-Dichloro-6-fluorobenzonitrile | 2,3-Dichloro-6-fluorobenzonitrile | C₇H₂Cl₂FN | 190.00 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-chlorophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWDWSVSPJJFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400554 | |
| Record name | 3-(3-chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893734-79-7 | |
| Record name | 3-(3-chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 3 Chlorophenyl Benzonitrile
Established Synthetic Routes for Biaryl Nitriles
The construction of the biaryl scaffold is a central theme in organic chemistry due to the prevalence of this motif in pharmaceuticals, agrochemicals, and materials science. Over the years, a powerful arsenal of synthetic methods has been developed to facilitate the formation of the C(sp²)–C(sp²) bond that defines biaryls.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, offering unparalleled efficiency and scope. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium or nickel. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Several named reactions fall under this category, each utilizing a different organometallic partner.
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryls. nih.gov This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a base. rsc.org For the synthesis of 3-(3-Chlorophenyl)benzonitrile, two primary Suzuki-Miyaura coupling strategies can be envisioned:
Strategy A: Coupling of 3-cyanophenylboronic acid with 1-bromo-3-chlorobenzene.
Strategy B: Coupling of 3-chlorophenylboronic acid with 3-bromobenzonitrile.
Both approaches are viable, and the choice often depends on the commercial availability and stability of the starting materials. The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst like palladium acetate (Pd(OAc)₂) or formed from a stable Pd(0) complex such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). A variety of phosphine ligands can be employed to stabilize the palladium catalyst and modulate its reactivity. The presence of a base is crucial for the transmetalation step of the catalytic cycle.
| Catalyst System | Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | 3-Cyanophenylboronic acid | 1-Bromo-3-chlorobenzene | K₂CO₃ | Toluene/H₂O | 100 | High |
| Pd(PPh₃)₄ | 3-Chlorophenylboronic acid | 3-Bromobenzonitrile | Na₂CO₃ | DME/H₂O | 80 | High |
| PdCl₂(dppf) | 3-Cyanophenylboronic acid | 1-Iodo-3-chlorobenzene | Cs₂CO₃ | Dioxane | 90 | High |
This table presents hypothetical yet highly plausible conditions based on typical Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
The Negishi cross-coupling reaction provides another powerful tool for the synthesis of unsymmetrical biaryls. organic-chemistry.org This method utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organic halide or triflate under palladium or nickel catalysis. wikipedia.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can allow for milder reaction conditions. However, they are also more sensitive to moisture and air, requiring anhydrous reaction conditions.
For the synthesis of this compound, the following Negishi coupling approaches are feasible:
Strategy A: Coupling of (3-cyanophenyl)zinc chloride with 1-bromo-3-chlorobenzene.
Strategy B: Coupling of (3-chlorophenyl)zinc chloride with 3-bromobenzonitrile.
The organozinc reagents can be prepared in situ from the corresponding aryl halide by treatment with zinc metal or by transmetalation from an organolithium or Grignard reagent. Palladium catalysts, often with phosphine ligands, are commonly employed. Nickel catalysts can also be effective and are sometimes preferred for their lower cost.
| Catalyst System | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | (3-Cyanophenyl)zinc chloride | 1-Bromo-3-chlorobenzene | THF | 65 | High |
| NiCl₂(dppe) | (3-Chlorophenyl)zinc chloride | 3-Bromobenzonitrile | Dioxane | 80 | High |
| PdCl₂(dppf) | (3-Cyanophenyl)zinc iodide | 1-Iodo-3-chlorobenzene | DMF | 50 | High |
This table illustrates representative conditions for Negishi coupling reactions based on established protocols for biaryl synthesis.
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin reagent (organostannane) with an organic halide or triflate. wikipedia.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, making them easy to handle. wikipedia.org However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. wikipedia.org
The synthesis of this compound via Stille coupling can be approached in two ways:
Strategy A: Coupling of (3-cyanophenyl)trimethylstannane with 1-bromo-3-chlorobenzene.
Strategy B: Coupling of (3-chlorophenyl)trimethylstannane with 3-bromobenzonitrile.
The reaction is typically catalyzed by a palladium(0) complex, and the addition of ligands such as triphenylphosphine or triphenylarsine is common. The reaction is often carried out in aprotic polar solvents like DMF or dioxane at elevated temperatures.
| Catalyst System | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | (3-Cyanophenyl)trimethylstannane | 1-Bromo-3-chlorobenzene | Dioxane | 100 | High |
| Pd₂(dba)₃ / AsPh₃ | (3-Chlorophenyl)trimethylstannane | 3-Bromobenzonitrile | DMF | 110 | High |
| PdCl₂(PPh₃)₂ | (3-Cyanophenyl)tributylstannane | 1-Iodo-3-chlorobenzene | NMP | 120 | High |
This table provides examples of typical Stille coupling conditions that could be applied to the synthesis of the target molecule.
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org While the Heck reaction is a powerful tool for C-C bond formation, its direct application to form a biaryl system like this compound by coupling two aryl halides is not the standard approach. The Heck reaction typically forms a C(sp²)–C(sp²) bond where one of the carbons is part of an alkene.
However, variations of Heck-type reactions or tandem processes could potentially be envisioned for the synthesis of biaryl precursors. For instance, a Heck reaction could be used to couple an aryl halide with a vinyl cyanide, followed by a subsequent cyclization or aromatization step. A more direct, though less common, application would be the coupling of an aryl halide with an arene (a C-H activation approach), which falls under the broader umbrella of Heck-type reactions.
Given the standard definition and application of the Heck reaction, providing a direct data table for the synthesis of this compound via a single Heck coupling step is not straightforward. The reaction is more suited for the synthesis of stilbenes and other vinylated arenes.
The Kumada-Corriu-Tamao coupling, often referred to as the Kumada coupling, is a cross-coupling reaction that utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner and an organic halide as the electrophile. arkat-usa.orgresearchgate.net This reaction can be catalyzed by either nickel or palladium complexes. arkat-usa.org Grignard reagents are highly reactive, which can be both an advantage (allowing for high reaction rates) and a disadvantage (leading to lower functional group tolerance compared to other cross-coupling reactions).
The synthesis of this compound via Kumada coupling can be achieved through:
Strategy A: Coupling of (3-cyanophenyl)magnesium bromide with 1-bromo-3-chlorobenzene.
Strategy B: Coupling of (3-chlorophenyl)magnesium bromide with 3-bromobenzonitrile.
The Grignard reagents are typically prepared by the reaction of the corresponding aryl halide with magnesium metal. Due to the high reactivity of Grignard reagents, the reaction is performed under strictly anhydrous conditions. Nickel catalysts, such as NiCl₂(dppp), are often effective and more economical than palladium catalysts for this transformation.
| Catalyst System | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) |
| NiCl₂(dppp) | (3-Cyanophenyl)magnesium bromide | 1-Bromo-3-chlorobenzene | THF | 65 | High |
| Pd(PPh₃)₄ | (3-Chlorophenyl)magnesium bromide | 3-Bromobenzonitrile | Diethyl ether | 35 | High |
| NiCl₂(dppe) | (3-Cyanophenyl)magnesium chloride | 1-Iodo-3-chlorobenzene | Dioxane | 80 | High |
This table outlines representative Kumada coupling conditions that could be adapted for the synthesis of this compound.
Decarboxylative Cross-Coupling Reactions
Decarboxylative cross-coupling has emerged as a powerful strategy for C-C bond formation, offering an alternative to traditional methods that often require pre-functionalized organometallic reagents. rsc.org In this approach, a carboxylic acid is coupled with an organic halide, accompanied by the extrusion of carbon dioxide (CO2). wikipedia.org This method is advantageous due to the use of relatively inexpensive and stable carboxylic acids. wikipedia.orgacs.org
For the synthesis of biaryls like this compound, this reaction typically involves the coupling of an aromatic carboxylic acid salt with an aryl halide. nih.gov The process is generally catalyzed by transition metals, most commonly palladium, often in conjunction with a co-catalyst like copper. wikipedia.orgnih.gov The reaction mechanism involves the catalyst mediating the extrusion of CO2 from the carboxylate to generate an arylmetal species in situ, which then participates in the cross-coupling with the aryl halide. nih.gov
A bimetallic system, for instance, might use a copper complex to facilitate the decarboxylation step, forming an arylcopper intermediate. This intermediate then undergoes transmetalation with a palladium complex, which has already undergone oxidative addition with the aryl halide, to complete the catalytic cycle. wikipedia.orgnih.gov
Key developments in this area include:
The use of palladium catalysts, which are capable of promoting a wide variety of decarboxylative cross-coupling reactions to form biaryls. wikipedia.org
Bimetallic Pd/Cu catalyst systems that allow for the direct coupling of various aryl carboxylic acids with aryl halides, including chlorides, bromides, and iodides. nih.gov
Optimization of catalyst systems to overcome previous limitations, enabling the coupling of even unactivated potassium benzoates with inexpensive aryl chlorides. nih.gov
Microwave heating has been shown to significantly accelerate these reactions, reducing times from hours to minutes. rsc.org
The general scheme for such a reaction to form the target molecule would involve reacting 3-cyanobenzoic acid (or its salt) with 1-chloro-3-iodobenzene or 1-bromo-3-chlorobenzene in the presence of a suitable catalyst system.
Table 1: Example Conditions for Palladium-Catalyzed Decarboxylative Biaryl Synthesis organic-chemistry.orgacs.org
| Catalyst System | Base/Additive | Solvent | Temperature | Yield Range |
| Pd(OAc)2 / Xphos | Cs2CO3 | THF | 80 °C | Good |
| PdCl2 / AsPh3 | Ag2CO3 | DMSO | Not Specified | 58% - 90% |
Alternative Synthetic Pathways for Biaryl Benzonitriles
Beyond decarboxylative coupling, several other robust methods exist for the synthesis of biaryl benzonitriles.
Traditional cross-coupling reactions are the cornerstone of biaryl synthesis. organic-chemistry.org Methods like the Suzuki-Miyaura, Negishi, and Kumada couplings involve the reaction of an organometallic reagent (containing boron, zinc, or magnesium, respectively) with an organic halide in the presence of a palladium or nickel catalyst. organic-chemistry.orggoogle.com
For synthesizing this compound, a typical Suzuki coupling approach would involve reacting 3-cyanophenylboronic acid with 1-bromo-3-chlorobenzene or 1-iodo-3-chlorobenzene. This method is widely used due to its mild reaction conditions and high yields. acs.orggoogle.com Recent advancements have also enabled the use of more challenging but cost-effective aryl chlorides as coupling partners. organic-chemistry.orggoogle.com
Cascade reactions, or domino reactions, allow for the construction of complex molecules in a single pot by combining multiple reaction steps. nih.gov Base-promoted cascade reactions can be employed for the synthesis of functionalized cyclic compounds starting from benzonitriles. For instance, ortho-carbonyl-substituted benzonitriles can react with pronucleophiles in the presence of a base like potassium carbonate (K2CO3) or potassium tert-butoxide (KOtBu) to form complex heterocyclic systems. nih.gov
While not a direct route to simple biaryls, these base-mediated strategies highlight the reactivity of the benzonitrile (B105546) moiety in complex transformations. A related approach for biaryl synthesis involves the base-promoted, transition-metal-free cross-coupling of arenes with cyano- or nitro-substituted aryl halides. nih.govacs.org In this method, a strong base like cesium carbonate (Cs2CO3) in a solvent like DMSO can facilitate the direct coupling, which is proposed to proceed through a radical mechanism. nih.gov
This strategy involves the intramolecular or intermolecular reaction of a nucleophile with an electrophilic center to form a new ring system. In the context of benzonitrile synthesis, these routes are often employed to build complex, fused heterocyclic structures rather than simple biaryls. nih.gov For example, a cascade reaction can be initiated by a nucleophilic attack, followed by addition and cyclization to yield polycyclic aromatic compounds. acs.orgnih.gov These methods showcase advanced strategies for constructing intricate molecular architectures starting from simpler precursors. nih.gov
Direct C-H bond activation (or C-H arylation) is a modern and highly atom-economical strategy for biaryl synthesis. researchgate.netmanchester.ac.uk This method avoids the need to pre-functionalize one of the coupling partners (e.g., into a boronic acid or organozinc reagent) and instead directly couples an aryl halide with a C-H bond of another arene. researchgate.net Transition metals, particularly rhodium(III) and palladium, are effective catalysts for these transformations. manchester.ac.ukacs.org
In this approach, the synthesis of a biaryl benzonitrile could be achieved by the direct arylation of benzonitrile with an aryl halide. The cyano group can act as a weak directing group, guiding the arylation to the ortho position. acs.org For example, rhodium(III)-catalyzed C-H arylation of benzimidate derivatives (which can be converted to nitriles) with arylsilanes in water has been shown to be an efficient route to biphenyl-2-carbonitriles. acs.org This strategy represents a sustainable alternative to traditional cross-coupling reactions. researchgate.netmanchester.ac.uk
Optimization of Reaction Conditions and Yields in Academic Synthesis
Optimizing reaction conditions is crucial for maximizing product yield and purity in academic and industrial synthesis. For the preparation of biaryl compounds, several parameters are systematically varied and studied.
Traditional optimization involves a "one variable at a time" approach, which can be time-consuming. nih.gov Modern methods, such as Bayesian optimization, are being employed to rapidly screen multiple parameters simultaneously, including catalyst loading, temperature, solvent, and reactant ratios, to predict the most suitable conditions. nih.gov
Key parameters that are typically optimized in biaryl synthesis include:
Catalyst and Ligand: The choice of the transition metal (e.g., Palladium, Nickel, Copper) and the coordinating ligand is paramount. organic-chemistry.orgacs.org For instance, in decarboxylative couplings, ligands like XPhos or triphenylarsine (AsPh3) have been found to be effective. organic-chemistry.orgacs.org
Base: The type and amount of base can significantly influence the reaction rate and yield. Common bases include carbonates (Cs2CO3, K2CO3), phosphates, and alkoxides. nih.govnih.gov
Solvent: The polarity and boiling point of the solvent affect substrate solubility and reaction temperature. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) are frequently used. organic-chemistry.orgnih.govucc.ie
Temperature: Reaction temperature directly impacts the reaction rate. While conventional heating is common, microwave irradiation has been shown to dramatically reduce reaction times and sometimes improve yields. rsc.org
Additives: In some cases, additives like silver salts (e.g., Ag2CO3) or phase-transfer catalysts are used to enhance reactivity or facilitate the catalytic cycle. acs.orgucc.ie
Table 2: Substrate Scope and Yields in a Base-Promoted Biaryl Synthesis acs.org
| Arene | Aryl Halide | Product Yield |
| Naphthalene | 2-Iodobenzonitrile | 73% |
| Naphthalene | 1-Iodo-2-nitrobenzene | 71% |
| Benzene (B151609) | 2-Bromobenzonitrile | 75% |
| Benzene | 1-Bromo-4-nitrobenzene | 65% |
| Mesitylene | 2-Iodobenzonitrile | 62% |
This data illustrates how yields can vary based on the electronic and steric properties of the starting materials, even under optimized conditions. Academic research continually focuses on developing more efficient, sustainable, and broadly applicable synthetic protocols. nih.govresearchgate.net
Considerations for Sustainable Synthetic Processes in Biaryl Benzonitrile Preparation
The synthesis of biaryl benzonitriles, including this compound, is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous materials, and improved energy efficiency. wjpmr.com Traditional synthetic routes for constructing the biaryl framework often rely on cross-coupling reactions that, while effective, may involve harsh conditions, toxic reagents, and significant waste generation. nih.gov Similarly, classical methods for introducing the nitrile group frequently employ highly toxic cyanide reagents. nih.govcapes.gov.br Consequently, modern research focuses on developing more sustainable and environmentally benign alternatives.
Key considerations in the development of sustainable synthetic processes for biaryl benzonitriles revolve around catalyst selection, the use of alternative reaction media and reagents, and the adoption of energy-efficient technologies.
Catalyst Innovation:
Transition Metal-Catalyzed C-H Activation: A significant advancement in sustainable biaryl synthesis is the shift from traditional cross-coupling reactions to transition metal-catalyzed C-H bond arylation. nih.govresearchgate.net This strategy avoids the need for pre-functionalized starting materials (like organoboron or organozinc compounds), thereby improving atom economy and reducing synthetic steps. nih.gov Rhodium(III)-catalyzed C-H Hiyama cross-coupling, for example, allows for the direct synthesis of biphenyl-2-carbonitriles in water, a sustainable solvent. acs.org
Biocatalysis: The use of enzymes, or biocatalysis, represents a compelling green alternative for C-C bond formation. chemrxiv.org Enzymes like cytochrome P450 can catalyze oxidative cross-coupling reactions with high selectivity under mild conditions, offering a programmable and environmentally friendly platform for constructing biaryl bonds. chemrxiv.orgchemrxiv.org
Non-Noble Metal Catalysis: To improve cost-efficiency and reduce reliance on precious metals, research has explored the use of abundant, non-noble metal catalysts. Nitrogen-doped graphene-layered non-noble metal oxides have been successfully used as durable nanocatalysts for the synthesis of various nitriles from alcohols using aqueous ammonia and molecular oxygen. nih.govcapes.gov.br
Alternative Reagents and Solvents:
Cyanide-Free Nitrile Synthesis: A primary goal in green nitrile synthesis is the avoidance of toxic cyanide sources. nih.gov Sustainable alternatives include the aerobic oxidative reaction of alcohols with aqueous ammonia or the use of reagents like p-tosylmethyl isocyanide (TosMIC) in a continuous flow process, which enhances safety and reaction speed. rsc.orgdntb.gov.ua
Green Solvents: Replacing volatile organic compounds (VOCs) with greener solvents is a cornerstone of sustainable chemistry. Water is an ideal solvent for certain reactions, such as the palladium-catalyzed cross-coupling of aryl halides with organolithium reagents. nih.govacs.org
Ionic Liquids: Ionic liquids have emerged as versatile materials in green synthesis, capable of acting as co-solvents and catalysts while also simplifying product separation. researchgate.netrsc.org Their use can eliminate the need for metal salt catalysts, and they can often be recovered and recycled for subsequent reactions, minimizing waste. researchgate.netrsc.orgrsc.org
Process Intensification:
Microwave-Assisted Synthesis: Microwave irradiation offers a method for process intensification by dramatically reducing reaction times and energy consumption compared to conventional heating methods. This technique has been applied to the synthesis of complex molecules containing the 3-chlorophenyl moiety, demonstrating its utility in creating biaryl structures more efficiently. mdpi.commdpi.com
Flow Chemistry: Continuous flow processes provide enhanced safety, scalability, and efficiency. A cyanide-free synthesis of aryl nitriles has been developed using flow chemistry, achieving high yields with short residence times. rsc.org
The following table summarizes key sustainable strategies applicable to the preparation of biaryl benzonitriles.
| Sustainable Strategy | Key Features & Advantages | Examples of Application in Biaryl or Nitrile Synthesis |
| C-H Activation/Arylation | - High atom economy- Avoids pre-functionalization of substrates- Reduces synthetic steps | Rhodium(III)-catalyzed C-H Hiyama cross-coupling in water for biphenyl-2-carbonitrile synthesis. acs.org |
| Biocatalysis | - High selectivity (regio-, site-, and atroposelectivity)- Mild reaction conditions (temperature, pressure)- Environmentally benign catalysts (enzymes) | Cytochrome P450 enzymes used for oxidative C-C bond formation to create biaryl linkages. chemrxiv.orgchemrxiv.org |
| Cyanide-Free Nitrile Sources | - Avoids use of highly toxic cyanide reagents- Improves process safety | Synthesis of nitriles from alcohols using aqueous ammonia and O₂; nih.gov van Leusen reaction with TosMIC in flow chemistry. rsc.org |
| Green Solvents | - Reduces use of volatile organic compounds (VOCs)- Water is non-toxic, abundant, and inexpensive- Ionic liquids can be recycled | Palladium-catalyzed cross-coupling reactions performed in water; nih.gov Ionic liquids used as recyclable catalysts and co-solvents. researchgate.netrsc.org |
| Microwave-Assisted Synthesis | - Rapid reaction times (minutes vs. hours)- Reduced energy consumption- Improved yields | Reductive alkylation for the synthesis of 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- nih.govnih.govchemrxiv.orgtriazolo[4,3-a]pyridin-3(2H)-one. mdpi.com |
Advanced Spectroscopic and Structural Characterization of 3 3 Chlorophenyl Benzonitrile
Vibrational Spectroscopy Analysis
Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. For 3-(3-Chlorophenyl)benzonitrile, key functional groups such as the nitrile (C≡N), the C-Cl bond, and the aromatic C-H and C=C bonds give rise to characteristic vibrational modes.
FT-IR spectroscopy is a powerful technique for identifying functional groups. The infrared spectrum of this compound is expected to be dominated by vibrations from the nitrile group and the two aromatic rings.
The most prominent and diagnostically significant peak is the C≡N stretching vibration. For aromatic nitriles, this bond typically produces a sharp and intense absorption band in the region of 2240–2220 cm⁻¹. The conjugation of the nitrile group with the benzene (B151609) ring slightly lowers its frequency compared to saturated nitriles.
The aromatic portions of the molecule give rise to several characteristic bands. The aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range. In the fingerprint region, C=C stretching vibrations within the aromatic rings are expected to produce several moderately intense bands between 1600 cm⁻¹ and 1400 cm⁻¹. The specific substitution pattern of the benzene rings influences the out-of-plane C-H bending vibrations, which are useful for confirming the substitution. For the 1,3-disubstituted (meta) rings, characteristic bands are expected in the 900–690 cm⁻¹ region. A band corresponding to the C-Cl stretching vibration is also expected, typically appearing in the 750-700 cm⁻¹ range for simple organic chlorine compounds. uantwerpen.be
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3100–3000 | Weak-Medium | Aromatic C-H Stretching |
| 2230–2225 | Strong, Sharp | C≡N Stretching |
| 1600–1580 | Medium | Aromatic C=C Ring Stretching |
| 1500–1400 | Medium | Aromatic C=C Ring Stretching |
| ~880 | Medium-Strong | C-H Out-of-Plane Bending (isolated H) |
| ~790 | Strong | C-H Out-of-Plane Bending (m-disubstitution) |
Note: The data in this table are predicted values based on typical frequencies for the respective functional groups and may not represent experimentally measured values.
Raman spectroscopy, which relies on inelastic scattering of light, serves as a complementary technique to FT-IR. While polar groups like C=O are strong in the IR, non-polar, symmetric bonds often produce strong signals in Raman spectra.
Table 2: Predicted Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3070 | Medium | Aromatic C-H Stretching |
| ~2230 | Strong | C≡N Stretching |
| ~1600 | Strong | Aromatic C=C Ring Stretching |
| ~1000 | Very Strong | Aromatic Ring Breathing Mode |
Note: The data in this table are predicted values based on typical frequencies for the respective functional groups and may not represent experimentally measured values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
The ¹H NMR spectrum of this compound would display signals exclusively in the aromatic region, typically between 7.0 and 8.0 ppm. The molecule has eight aromatic protons in total, and due to the unsymmetrical nature of the substitution, they are all chemically non-equivalent, which would theoretically lead to eight distinct signals. However, practical spectra may show overlapping multiplets.
The protons on the benzonitrile (B105546) ring are influenced by the electron-withdrawing nitrile group, which tends to shift them downfield. The proton situated between the nitrile and the chlorophenyl group would likely be the most deshielded. The protons on the chlorophenyl ring are influenced by the chlorine atom, which is an electron-withdrawing but ortho-, para-directing substituent. The complex splitting patterns (doublets, triplets, or multiplets) arise from spin-spin coupling between adjacent protons (typically with coupling constants, J, in the range of 2-8 Hz).
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.8 - 7.9 | Multiplet | Protons on benzonitrile ring adjacent to CN |
| 7.5 - 7.7 | Multiplet | Other protons on benzonitrile ring |
Note: The data in this table are predicted values based on computational models and data from analogous structures. nih.govmdpi.com The exact chemical shifts and multiplicities depend on the solvent and spectrometer frequency.
The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, there are 13 carbon atoms. Due to molecular symmetry, some carbons might be chemically equivalent, but in this case, all 13 carbons are expected to be unique, giving rise to 13 distinct signals.
The signals can be categorized as follows:
Quaternary Carbons: These include the carbon of the nitrile group (C≡N), the carbon attached to the nitrile group (C-CN), the carbon attached to the chlorine atom (C-Cl), and the two carbons at the junction of the phenyl rings (C-C). The nitrile carbon is typically found in the 115-120 ppm range. oregonstate.edu The other quaternary carbons have shifts that are highly dependent on their substituents.
Tertiary Carbons (C-H): The remaining eight carbons are attached to hydrogen atoms. Their chemical shifts will fall in the aromatic region, generally between 120 and 140 ppm. The specific shifts are influenced by the electronic effects of the nitrile and chlorine substituents.
Table 4: Predicted ¹³C NMR Spectral Data for this compound | Predicted Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | | 117 - 119 | C≡N | | 125 - 145 | Aromatic C-H and C-Cl, C-C | | ~112 | Aromatic C-CN |
Note: The data in this table are predicted values based on established chemical shift ranges and substituent effects. oregonstate.edu The signal for the carbon attached to the nitrile group (C-CN) is often of lower intensity.
While 1D NMR spectra provide essential information, 2D NMR techniques are crucial for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other. Cross-peaks would appear between signals of adjacent protons on the same aromatic ring, allowing for the mapping of the proton connectivity within each of the two rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the direct assignment of each protonated aromatic carbon by linking its signal to its corresponding, previously assigned, proton signal.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of every proton and carbon atom in the this compound structure can be achieved, providing definitive proof of its constitution.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis light typically promotes electrons from π to π* orbitals. The spectrum of the parent compound, benzonitrile, shows a primary absorption band around 224 nm and a secondary, less intense band at 271 nm. These correspond to the electronic transitions of the benzene ring, influenced by the cyano group.
For this compound, one would expect a spectrum reflecting the conjugated system of the two phenyl rings. The presence of the chlorine substituent and the biphenyl (B1667301) linkage would likely cause shifts in the absorption maxima (λmax) compared to benzonitrile, potentially leading to a more complex spectrum with bathochromic (red) or hypsochromic (blue) shifts depending on the electronic effects. However, specific experimental λmax and molar absorptivity (ε) values for this compound are not documented in the searched literature.
Table 1: Expected UV-Vis Spectroscopic Data for this compound (Hypothetical)
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|
| π → π* | Data not available | Data not available |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₃H₈ClN), HRMS would provide an exact mass measurement, confirming its elemental composition. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used. The presence of the chlorine atom would result in a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. While the theoretical exact mass can be calculated, specific experimental HRMS data confirming this for this compound has not been found in published studies.
Table 2: Theoretical HRMS Data for this compound
| Molecular Formula | Ion | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|---|
| C₁₃H₈ClN | [M]⁺ | ³⁵Cl | 213.0345 |
Single Crystal X-ray Diffraction (SC-XRD) Analysis
Molecular Conformation and Geometry (Bond Lengths, Bond Angles, Dihedral Angles)
Without SC-XRD data, the precise bond lengths, bond angles, and dihedral angles for this compound remain undetermined. It is expected that the molecule would be non-planar, with a certain dihedral angle between the two phenyl rings due to steric hindrance. The bond lengths and angles within the phenyl rings would be typical for aromatic systems, with some distortion caused by the chloro and cyano substituents.
Table 3: Selected Geometric Parameters for this compound (Data Not Available)
| Parameter | Bond/Atoms | Value |
|---|---|---|
| Bond Lengths (Å) | C-Cl | Data not available |
| C≡N | Data not available | |
| C-C (inter-ring) | Data not available | |
| Bond Angles (°) | C-C-Cl | Data not available |
| C-C-C≡N | Data not available |
| Dihedral Angle (°) | Cl-C...C-C (inter-ring) | Data not available |
Crystal Packing Motifs and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by various non-covalent interactions. For this compound, these would include hydrogen bonds and halogen bonds, which dictate the supramolecular architecture.
Hydrogen Bonding Networks (C-H...N, C-H...Cl, N-H...N, O-H...O)
In the absence of N-H or O-H groups, the primary hydrogen bonding interactions would be of the weaker C-H...X type. Aromatic C-H groups could act as donors to the nitrogen atom of the nitrile group (C-H...N) or the chlorine atom (C-H...Cl). These interactions play a significant role in the packing of similar organic molecules. However, without a crystal structure, the presence, geometry, and network motifs of these specific bonds in this compound cannot be confirmed.
Halogen Bonding Interactions (C-Cl...N, C-Cl...π)
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. The chlorine atom in this compound possesses a region of positive electrostatic potential (a σ-hole) along the vector of the C-Cl bond. This allows it to interact favorably with nucleophiles. Potential halogen bonds could form between the chlorine atom and the nitrogen atom of a neighboring nitrile group (C-Cl...N) or with the π-electron system of an adjacent phenyl ring (C-Cl...π). These interactions are crucial in crystal engineering and would be expected to influence the solid-state packing of the title compound. As with hydrogen bonding, the lack of crystallographic data prevents any detailed analysis of these interactions.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Pi-Pi (π-π) Stacking Interactions
Detailed research findings and data tables concerning the specific pi-pi stacking interactions, such as centroid-to-centroid distances, interplanar angles, and calculated interaction energies for this compound, are not available in the public domain. General principles suggest that the two phenyl rings in the molecule could engage in intramolecular or intermolecular π-π stacking. The presence of the electron-withdrawing chlorine and nitrile substituents would influence the quadrupole moments of the aromatic rings, likely favoring offset or parallel-displaced stacking arrangements over a face-to-face configuration to minimize electrostatic repulsion. However, without specific structural data, a quantitative analysis is not possible.
Other Non-Covalent Interactions
Similarly, a specific analysis of other non-covalent interactions for this compound is precluded by the absence of crystallographic or computational studies. In a crystalline solid-state or in molecular aggregates, one could anticipate the presence of several other types of non-covalent interactions, including:
C-H···N Interactions: Hydrogen bonds could form between hydrogen atoms on the phenyl rings and the nitrogen atom of the nitrile group.
C-H···π Interactions: Hydrogen atoms could interact with the electron clouds of the aromatic rings.
Halogen Bonding: The chlorine atom, possessing a region of positive electrostatic potential (a σ-hole), could act as a halogen bond donor, interacting with a nucleophilic atom like the nitrogen of the nitrile group on an adjacent molecule.
C-H···Cl Interactions: Weak hydrogen bonds may also exist between aromatic C-H groups and the chlorine atom.
Computational Chemistry and Theoretical Studies on 3 3 Chlorophenyl Benzonitrile
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a common approach for predicting the properties of chemical compounds with high accuracy.
Geometry Optimization and Energetic Properties
This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. The resulting data would include precise bond lengths, bond angles, and dihedral angles. Energetic properties such as the total energy, enthalpy, and Gibbs free energy of the optimized structure would also be calculated to determine its thermodynamic stability.
Electronic Structure Analysis
An analysis of the electronic structure provides a deeper understanding of the molecule's reactivity, conductivity, and optical properties.
Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Surfaces
An MEP surface map illustrates the charge distribution on a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This visual tool is essential for predicting how a molecule will interact with other charged species and is particularly useful for understanding sites of potential chemical reactions.
Natural Bond Orbital (NBO) Analysis
NBO analysis examines the delocalization of electron density between orbitals, providing insight into intramolecular and intermolecular bonding and interactions. It quantifies charge transfer, hyperconjugative interactions, and the stability endowed by these electronic effects, offering a detailed picture of the bonding within the molecule.
Charge Distribution and Atomic Charges
This analysis determines the partial charge on each atom within the molecule. Methods like Mulliken population analysis are used to calculate these atomic charges, which are fundamental for understanding the molecule's polarity, dipole moment, and electrostatic interactions.
Currently, specific data tables and detailed research findings from these types of computational studies for 3-(3-Chlorophenyl)benzonitrile have not been reported in the accessible scientific literature. Further research is required to characterize the computational profile of this compound.
Based on a comprehensive search for scientific literature, specific computational and theoretical studies focusing solely on the chemical compound This compound are not available in the public domain. Research detailing its vibrational frequency calculations, TD-DFT analysis, MEDT investigations, chemical reactivity descriptors, or the computational analysis of its non-covalent interactions could not be located.
Therefore, it is not possible to generate the requested article with scientifically accurate, verifiable data for each specified section and subsection. The creation of such an article would require fabricating data, which would be scientifically unsound.
For context, methodologies mentioned in the outline are routinely applied to similar molecules:
Vibrational frequency calculations are commonly performed using Density Functional Theory (DFT) methods (e.g., B3LYP with basis sets like 6-311++G(d,p)) to compute the theoretical vibrational modes (FT-IR and Raman spectra). These calculated frequencies are often scaled to achieve better agreement with experimental data.
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for investigating the electronic absorption spectra (UV-Vis) of molecules. It is used to calculate vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*).
Molecular Electron Density Theory (MEDT) is a modern framework for studying organic reactivity, focusing on the changes in electron density rather than molecular orbital interactions to understand reaction mechanisms. It is frequently used to analyze cycloaddition reactions.
Theoretical Chemical Reactivity Descriptors are derived from conceptual DFT. Parameters such as chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω) are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity and stability of a molecule.
Computational Analysis of Non-Covalent Interactions involves methods like Hirshfeld surface analysis, PIXEL energy calculations, and the Non-Covalent Interaction (NCI) index to visualize and quantify weak interactions such as hydrogen bonds, halogen bonds, and π-stacking within a crystal lattice or molecular assembly.
While these computational tools are well-established, their specific application to This compound has not been documented in the available scientific literature.
Chemical Reactivity and Derivatization Strategies of 3 3 Chlorophenyl Benzonitrile
Reactions at the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group in 3-(3-chlorophenyl)benzonitrile is a hub of reactivity, susceptible to nucleophilic attack and cycloaddition reactions.
Hydrolysis to Carboxylic Acids or Amides
The hydrolysis of nitriles is a fundamental transformation that converts them into either amides or carboxylic acids, depending on the reaction conditions. lumenlearning.com Under vigorous acidic or basic conditions with elevated temperatures, the nitrile group of this compound can be fully hydrolyzed to yield 3-(3-chlorophenyl)benzoic acid. weebly.comchemistrysteps.com This reaction typically proceeds through an amide intermediate. weebly.comchemistrysteps.com
The base-promoted hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. The resulting intermediate, after proton transfer, tautomerizes to the corresponding amide. weebly.com Continued hydrolysis of the amide under these conditions leads to the formation of the carboxylate salt, which upon acidification, yields the carboxylic acid. weebly.com
Stopping the hydrolysis at the amide stage, to form 3-(3-chlorophenyl)benzamide, can be challenging as amides are often more readily hydrolyzed than the starting nitrile under harsh conditions. chemistrysteps.com However, milder or controlled reaction conditions can favor the formation of the amide. chemistrysteps.comstackexchange.com
| Product | Reagents and Conditions | Reference |
| 3-(3-Chlorophenyl)benzoic acid | Acid or base, H2O, heat | weebly.comchemistrysteps.com |
| 3-(3-Chlorophenyl)benzamide | Milder acidic or basic conditions, controlled H2O | chemistrysteps.comstackexchange.com |
Reduction to Amines or Aldehydes
The nitrile group can be readily reduced to afford primary amines or aldehydes. wikipedia.org The complete reduction of this compound yields [3-(3-chlorophenyl)phenyl]methanamine. A variety of reducing agents can be employed for this transformation. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) is effective in reducing aromatic nitriles to the corresponding primary amines. nih.gov The presence of an electron-withdrawing group, such as the chloro-substituent, on the aromatic ring can facilitate this reduction. nih.gov
Partial reduction of the nitrile to an aldehyde, 3-(3-chlorophenyl)benzaldehyde, can be achieved using specific reagents like diisobutylaluminium hydride (DIBALH). The mechanism involves the formation of an imine intermediate which is then hydrolyzed during the workup to yield the aldehyde. libretexts.org
| Product | Reagents and Conditions | Reference |
| [3-(3-Chlorophenyl)phenyl]methanamine | Diisopropylaminoborane/cat. LiBH4 | nih.gov |
| 3-(3-Chlorophenyl)benzaldehyde | 1. DIBALH 2. H3O+ | libretexts.org |
[3+2] Cycloaddition Reactions (e.g., with nitrile oxides)
The nitrile functionality can participate in [3+2] cycloaddition reactions, a powerful method for the synthesis of five-membered heterocyclic rings. uchicago.edumdpi.com A prominent example is the reaction of nitriles with sodium azide (B81097) to form tetrazoles. chalcogen.ro This transformation, often catalyzed by metal complexes, involves the cycloaddition of the azide anion to the carbon-nitrogen triple bond. acs.orgnih.gov The resulting 5-(3-(3-chlorophenyl)phenyl)-1H-tetrazole is a bioisosteric replacement for a carboxylic acid group, a common strategy in medicinal chemistry. chalcogen.ronih.gov
Another example of a [3+2] cycloaddition is the reaction with nitrile oxides. For instance, the reaction of this compound with a nitrile oxide, such as benzonitrile (B105546) oxide, would be expected to yield a 1,2,4-oxadiazole (B8745197) derivative. These reactions are valuable for constructing complex heterocyclic scaffolds. researchgate.netresearchgate.net
| Reactant | Product Type | Reference |
| Sodium Azide | Tetrazole | chalcogen.roacs.orgnih.gov |
| Nitrile Oxides | 1,2,4-Oxadiazole | researchgate.netresearchgate.net |
Reactions at the Chlorophenyl Moiety
The chlorine atom on the phenyl ring provides a handle for various substitution and coupling reactions, allowing for further functionalization of the molecule.
Nucleophilic Aromatic Substitution (SNAr) Reactions
While aryl halides can undergo nucleophilic aromatic substitution (SNAr), this reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the halogen. In the case of this compound, the nitrile group is in a meta position relative to the chlorine atom on the other ring, and thus does not strongly activate it towards traditional SNAr. However, under forcing conditions or with very strong nucleophiles, substitution may be possible.
Metal-Catalyzed Cross-Coupling at the Halogen Site
Palladium-catalyzed cross-coupling reactions are highly effective methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl halide. researchgate.netustc.edu.cn These reactions offer a versatile approach to modifying the chlorophenyl moiety of this compound.
One of the most widely used C-N bond-forming reactions is the Buchwald-Hartwig amination. wikipedia.orgchemeurope.com This reaction couples aryl halides with amines in the presence of a palladium catalyst and a base to produce aryl amines. wikipedia.orgorganic-chemistry.org By employing this method, this compound can be reacted with various primary or secondary amines to introduce a wide range of amino substituents in place of the chlorine atom.
The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of various substituted alkynyl groups at the chlorine position of this compound, leading to the formation of internal alkynes. wikipedia.orgnih.gov
| Reaction Name | Coupling Partner | Product Type | Catalyst System |
| Buchwald-Hartwig Amination | Primary or Secondary Amine | Aryl Amine | Palladium catalyst, base |
| Sonogashira Coupling | Terminal Alkyne | Internal Alkyne | Palladium catalyst, Copper(I) co-catalyst, base |
Functional Group Interconversions (FGI) and Modulations
Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the conversion of one functional group into another. wikipedia.orgdbpedia.org For this compound, the primary sites for such transformations are the nitrile (-C≡N) group and the chloro (-Cl) group. These reactions enable the modulation of the molecule's electronic and steric properties, providing pathways to a diverse range of analogues.
The nitrile group is particularly versatile. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide. Alternatively, the nitrile can be reduced to a primary amine (aminomethyl group), a transformation that introduces a basic and nucleophilic center into the molecule. vanderbilt.edu For instance, the reduction of a similar compound, 3-(4-Chlorophenoxy)benzonitrile, to (3-(4-Chlorophenoxy)phenyl)methanamine is successfully achieved using lithium aluminium hydride (LAH). researchgate.net Another common reducing agent for this purpose is sodium borohydride in the presence of a catalyst. wikipedia.org
The chlorine atom on the phenyl ring offers another handle for chemical modification, primarily through transition-metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings could potentially be employed to form new carbon-carbon or carbon-nitrogen bonds at this position, further expanding the molecular diversity accessible from this starting material.
The following table summarizes the key functional group interconversions possible for this compound.
| Functional Group | Reaction Type | Reagents | Product Functional Group |
|---|---|---|---|
| Nitrile (-C≡N) | Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) |
| Nitrile (-C≡N) | Partial Hydrolysis | H₂O₂, OH⁻ | Carboxamide (-CONH₂) |
| Nitrile (-C≡N) | Reduction | LiAlH₄ or H₂, Catalyst (e.g., PtO₂) | Primary Amine (-CH₂NH₂) |
| Chloro (-Cl) | Suzuki Coupling | Ar'B(OH)₂, Pd Catalyst, Base | Aryl (-Ar') |
| Chloro (-Cl) | Buchwald-Hartwig Amination | R₂NH, Pd Catalyst, Base | Secondary/Tertiary Amine (-NR₂) |
Synthesis of Advanced Derivatives for Targeted Research
The this compound scaffold serves as a valuable starting point or structural motif in the synthesis of advanced derivatives for specific research targets. Its biphenyl (B1667301) structure is common in medicinal chemistry and materials science.
In the field of oncology, benzonitrile-containing structures are being investigated as inhibitors of the Programmed death-protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway, a key target in cancer immunotherapy. nih.gov Research has led to the synthesis of complex molecules where a substituted benzonitrile moiety is attached to a larger system designed to disrupt the PD-1/PD-L1 interaction. For example, derivatives such as 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile have been synthesized and evaluated for their potent inhibitory activity. nih.gov
In neuroscience, derivatives are being developed as potential treatments for psychiatric disorders. One such example is 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov This compound, identified through high-throughput screening and subsequent optimization, represents a novel, non-acetylenic class of mGluR5 NAMs that has advanced to clinical trials. nih.gov
Furthermore, in materials science, carbazole-benzonitrile derivatives have been developed as universal host materials for high-efficiency blue phosphorescent and thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). rsc.org Compounds like 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile demonstrate the utility of the benzonitrile core in creating bipolar host materials that facilitate efficient charge transport and triplet exciton (B1674681) harvesting, leading to high quantum efficiencies in blue OLED devices. rsc.org
The following table details examples of advanced derivatives incorporating the benzonitrile structural motif for targeted research.
| Derivative Name | Research Area | Target/Application |
|---|---|---|
| 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | Oncology/Immunotherapy | PD-1/PD-L1 Pathway Inhibition |
| 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile | Neuroscience | mGluR5 Negative Allosteric Modulator |
| 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile | Materials Science | Host Material for Blue OLEDs |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Building Block in Complex Molecule Synthesis
In the field of organic synthesis, 3-(3-Chlorophenyl)benzonitrile serves as a key intermediate, providing a robust framework upon which greater molecular complexity can be built. The presence of the aryl chloride allows for its participation in a variety of cross-coupling reactions, while the nitrile group offers a gateway to numerous other functional groups and heterocyclic systems.
Precursor in the Synthesis of Substituted Biaryls
The structure of this compound is inherently that of a substituted biaryl, but its true utility lies in its role as a precursor for the synthesis of more complex, polysubstituted biaryl systems. These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. The primary method for extending the biaryl structure from this precursor is through palladium-catalyzed cross-coupling reactions, where the aryl chloride is activated and coupled with another molecular fragment.
The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose. rsc.orgresearchgate.net This reaction involves the coupling of an organoboron compound, typically a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. consensus.app In this context, this compound can act as the aryl halide component. By reacting it with various arylboronic acids, a diverse array of terphenyl or more complex biaryl derivatives can be synthesized. The reaction is known for its high tolerance of various functional groups, meaning the nitrile group in this compound would likely remain intact during the coupling process. rsc.org
The general catalytic cycle for such a transformation involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound.
Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium center.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond of the final biaryl product and regenerating the palladium(0) catalyst. researchgate.net
The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired substituted biaryl product. The versatility of this approach allows for the introduction of a wide range of substituents on the newly introduced aryl ring, enabling the fine-tuning of the final molecule's electronic and steric properties.
| Coupling Partner (Arylboronic Acid) | Catalyst System (Example) | Resulting Biaryl Structure (General) |
| Phenylboronic acid | Pd(OAc)₂ / Phosphine Ligand | 3-(Terphenyl)benzonitrile derivative |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / Phosphine Ligand | 3-(Methoxy-terphenyl)benzonitrile derivative |
| Naphthaleneboronic acid | PdCl₂(PPh₃)₂ | 3-(Naphthyl-biphenyl)benzonitrile derivative |
Intermediate in the Formation of Heterocyclic Compounds
The nitrile group of this compound is a versatile functional handle that serves as a gateway to the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.net These structures are of immense importance in medicinal chemistry and materials science. The transformation of the nitrile group can be achieved through several synthetic strategies.
One of the most direct applications is the cyclotrimerization of the benzonitrile (B105546) moiety. Under catalysis by low-valent transition metals, such as titanium complexes, benzonitriles can undergo a [2+2+2] cycloaddition to form 2,4,6-trisubstituted-1,3,5-triazines. Applying this to this compound would yield 2,4,6-tris(3'-chloro-[1,1'-biphenyl]-3-yl)-1,3,5-triazine, a highly complex and symmetric heterocyclic molecule.
Another key transformation is the reduction of the nitrile group to a primary amine. This reduction, typically achieved with reagents like lithium aluminum hydride (LAH), converts the benzonitrile into a benzylic amine, specifically [3'-(chloromethyl)-[1,1'-biphenyl]-3-yl]methanamine. This amine is a nucleophilic building block that can be used in cyclization reactions to form various heterocycles. For instance, it can be reacted with other bifunctional molecules to construct rings such as pyridines, pyrimidines, or larger heterocyclic systems.
Furthermore, the nitrile group itself can participate directly in cyclization reactions. Through intramolecular nucleophilic attack or in cascade reactions, the electrophilic carbon of the nitrile can be targeted to close a ring. For example, in reactions involving ortho-lithiated species or other suitably positioned nucleophiles, the nitrile group can be incorporated into five- or six-membered heterocyclic rings, such as isoindolinones. acs.org The nitrile can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, leading to the formation of five-membered heterocycles like tetrazoles or triazoles, depending on the reaction partner.
| Reaction Type | Reagent/Catalyst (Example) | Resulting Heterocycle (Class) |
| Cyclotrimerization | TiCl₄ / Mg | 1,3,5-Triazine |
| Reduction then Cyclization | 1. LAH2. Bifunctional electrophile | Pyrimidine, Pyridine, etc. |
| Intramolecular Cyclization | Base-promoted cascade | Isoindolinone |
| [3+2] Cycloaddition | Sodium Azide (B81097) | Tetrazole |
Utility in the Construction of Chiral Molecules
While this compound is an achiral molecule, its rigid biaryl scaffold makes it a valuable precursor for the synthesis of axially chiral molecules. Axial chirality arises from hindered rotation around a single bond, typically a C(sp²)–C(sp²) bond in biaryl systems, and is a key feature in many successful chiral ligands and catalysts used in asymmetric synthesis.
The construction of axially chiral biaryls often relies on controlling the stereochemistry during the formation of the biaryl axis. Asymmetric cross-coupling reactions, such as the atroposelective Suzuki-Miyaura coupling, can be employed to synthesize chiral biaryls. Although not starting from this compound, studies have shown that axially chiral benzonitriles can be synthesized and subsequently converted into a variety of other functional groups without losing their optical purity. researchgate.net This demonstrates the potential of using a molecule like this compound as a substrate in such a reaction. By carefully selecting a chiral ligand for the palladium catalyst, it is possible to control the orientation of the two phenyl rings during the coupling step, leading to one enantiomer of the product in excess.
Furthermore, the "3-chlorophenyl" moiety itself is found in various biologically active chiral molecules. For example, the enantioselective synthesis of morpholine (B109124) derivatives containing a 3-chlorophenyl group has been reported, highlighting the importance of this structural unit in medicinal chemistry. rsc.org These syntheses often employ asymmetric reactions like the Sharpless epoxidation to introduce chirality. This underscores the value of this compound as a starting point for multi-step syntheses aimed at producing complex chiral targets where the 3-chlorophenyl-benzonitrile core is a key pharmacophore. The functional groups on the molecule can be modified to allow for the introduction of stereocenters at a later stage in the synthetic sequence.
Contribution to Supramolecular Chemistry and Crystal Engineering
The field of crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by the nature and directionality of intermolecular interactions. This compound possesses key functional groups—a halogen atom and a nitrile group—that are known to participate in specific and reliable non-covalent interactions, making it a molecule of significant interest for designing novel supramolecular assemblies.
Design of Ordered Solid-State Architectures
In the crystal lattice of related compounds, such as other substituted benzonitriles, molecules are often linked by weak C—H···N and C—H···O interactions, forming well-defined supramolecular structures. researchgate.net For this compound, the nitrogen atom of the cyano group is a potent hydrogen bond acceptor, capable of forming C—H···N interactions with hydrogen atoms from the aromatic rings of neighboring molecules.
These interactions, though weak, are directional and can guide the molecules into specific arrangements, such as chains or sheets. The interplay between these weak hydrogen bonds and other forces, like π-π stacking between the phenyl rings, dictates the final three-dimensional architecture. The non-planar nature of the biphenyl (B1667301) core can lead to more complex, non-centrosymmetric packing arrangements, which are of interest for materials with non-linear optical properties. By understanding and controlling these interactions, this compound can be used as a building block, or synthon, for the construction of novel crystalline materials with tailored architectures and properties.
Exploitation of Halogen and Hydrogen Bonding in Material Design
The design of advanced materials through crystal engineering heavily relies on the use of strong and directional non-covalent interactions. This compound is particularly well-suited for this purpose due to its capacity for both halogen bonding and hydrogen bonding.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. mdpi.com This positive region can interact favorably with a nucleophile, such as the lone pair of electrons on the nitrogen atom of a nitrile group. In the case of this compound, a C—Cl···N halogen bond can form between molecules, acting as a highly directional and reliable interaction for guiding supramolecular assembly. Studies on halobenzonitriles have confirmed that short C≡N···X (where X = Cl, Br) contacts are a common and important feature in their crystal packing, often leading to linear molecular chains.
Hydrogen bonding also plays a crucial role. The nitrogen atom of the nitrile group is a good hydrogen bond acceptor and can form weak hydrogen bonds with acidic C-H groups from adjacent molecules (C—H···N interactions). researchgate.net Additionally, the chlorine atom can act as a weak hydrogen bond acceptor, participating in C—H···Cl interactions, which are recognized as statistically significant in stabilizing crystal packing arrangements. acs.org
The combination of these interactions provides a powerful toolkit for material design. The directionality and specificity of C—Cl···N halogen bonds, complemented by a network of weaker C—H···N and C—H···Cl hydrogen bonds and π-π stacking, allow for the construction of robust and predictable one-, two-, or three-dimensional supramolecular architectures. By co-crystallizing this compound with other molecules that are strong hydrogen or halogen bond donors or acceptors, a wide variety of new materials with controlled structures and properties can be engineered.
| Interaction Type | Donor | Acceptor | Typical Geometry |
| Halogen Bond | C-Cl (σ-hole) | N ≡C (lone pair) | Linear (C-Cl···N) |
| Hydrogen Bond | Aromatic C-H | N ≡C (lone pair) | Directional |
| Hydrogen Bond | Aromatic C-H | Cl (lone pair) | Directional |
Applications in Medicinal Chemistry as a Precursor Pharmacophore
The chemical scaffold of this compound combines two critical pharmacophores: the 3-chlorophenyl group and the benzonitrile moiety. This unique combination makes it a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications. The presence of the chlorine atom on the phenyl ring can enhance the lipophilicity of derivative compounds, potentially improving their ability to cross biological membranes. Furthermore, the nitrile group is a versatile functional group that can be chemically transformed into other important functionalities, such as amines or tetrazoles, which are prevalent in many bioactive molecules.
Research in medicinal chemistry has demonstrated the importance of the 3-chlorophenyl and benzonitrile motifs in the development of novel therapeutic agents. For instance, the core structure is related to compounds that have been investigated for their activity as modulators of important biological targets. A notable example is the development of negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). One such potent and metabolically stable modulator, 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, incorporates both the chlorophenyl and benzonitrile substructures. nih.gov This compound emerged from high-throughput screening and subsequent optimization, highlighting the significance of these chemical motifs in the design of molecules targeting psychiatric conditions like anxiety and depression. nih.gov
The 3-chlorophenyl group is a common feature in a variety of drugs and clinical candidates. For example, it is a key component of certain antidepressant and antinociceptive agents. The strategic placement of a chlorine atom on the phenyl ring can influence the molecule's binding affinity to its target receptor and its metabolic stability.
The benzonitrile unit is also a well-established pharmacophore. It can act as a bioisostere for other functional groups and participate in crucial interactions with biological targets. Its presence in drug candidates is often associated with improved pharmacokinetic profiles. The versatility of the nitrile group allows medicinal chemists to readily synthesize libraries of compounds for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.
While direct synthesis of commercial drugs starting from this compound is not extensively documented in publicly available literature, its structural components are clearly of high interest in contemporary drug discovery. The compound serves as a valuable building block for the exploration of new chemical space in the search for novel therapeutics.
Table 1: Examples of Bioactive Scaffolds Related to this compound
| Bioactive Scaffold | Therapeutic Target/Application | Key Structural Features |
|---|---|---|
| 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile | mGluR5 Negative Allosteric Modulator | 3-Benzonitrile, 4-Chlorophenyl |
Potential in Advanced Materials Development (e.g., Non-linear Optical Materials)
The field of materials science is in constant search for novel organic molecules with unique electronic and optical properties. This compound possesses structural features that suggest its potential for applications in the development of advanced materials, particularly those with non-linear optical (NLO) properties. NLO materials are capable of altering the properties of light that passes through them and are crucial for applications in optoelectronics, including optical switching and data storage.
The potential of this compound in this area stems from its molecular structure, which can be described as a donor-pi-acceptor (D-π-A) system, a common design motif for NLO chromophores. In this case, the 3-chlorophenyl group can act as a weak electron-donating or -withdrawing group depending on the electronic context of the larger molecule it is incorporated into, while the benzonitrile moiety is a well-known electron-accepting group. The biphenyl system provides a conjugated π-electron bridge that facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism for generating a third-order NLO response.
For instance, the synthesis of 5-aryl-5'-formyl-2,2'-bithiophenes has been explored as precursors for NLO materials, where the aryl group can be varied to modulate the optical properties. researchgate.net This highlights the general interest in aryl-substituted conjugated systems for NLO applications. Furthermore, the benzonitrile group is a common component in molecules designed for their NLO properties due to its strong electron-withdrawing nature.
The development of advanced polymers is another area where this compound could find application. The nitrile group can be utilized in polymerization reactions, allowing for the incorporation of the rigid and electronically active biphenyl core into a polymer backbone. This could lead to the creation of polymers with high thermal stability and desirable optical or electronic properties for use in specialized applications.
Table 2: Key Molecular Features of this compound for Potential NLO Applications
| Molecular Feature | Role in NLO Properties |
|---|---|
| Biphenyl π-System | Provides a conjugated bridge for electron delocalization. |
| Benzonitrile Group | Acts as an electron-accepting moiety, promoting intramolecular charge transfer. |
Future Research Directions and Emerging Methodologies
Exploration of Novel and Sustainable Synthetic Routes for Halogenated Biaryl Nitriles
The synthesis of halogenated biaryl nitriles like 3-(3-Chlorophenyl)benzonitrile has traditionally relied on classical cross-coupling reactions. However, the future of chemical synthesis is increasingly focused on green and sustainable practices. Research is shifting towards methods that minimize waste, reduce energy consumption, and utilize environmentally benign solvents and catalysts. nih.gov
Future explorations will likely concentrate on refining existing methods and developing entirely new catalytic systems. A key area of development is the "greening" of the Suzuki-Miyaura coupling, a powerful tool for forming the biaryl C-C bond. researchgate.net This involves using water as a solvent, which is non-flammable and non-toxic, and employing highly efficient, recyclable nanocatalysts, such as palladium supported on lanthanum phosphate (B84403) (LaPO₄·Pd). nih.gov These advancements not only enhance the environmental profile of the synthesis but also offer cost-effectiveness through catalyst reusability. nih.gov Another promising frontier is the direct C-H activation/arylation of arenes. researchgate.net This strategy avoids the pre-functionalization step required for traditional cross-coupling partners (like boronic acids), leading to higher atom economy. researchgate.net Research into shape-selective C-H activation using heterogeneous catalysts, such as palladium confined within zeolite pores, could offer unprecedented control over regioselectivity in the synthesis of complex biaryls. ki.si Furthermore, cyanide-free enzymatic processes, which use aldoxime dehydratase biocatalysts in water, present a completely sustainable alternative for nitrile group installation, avoiding the use of toxic cyanide reagents. nih.gov
| Synthetic Strategy | Traditional Approach | Emerging Sustainable Alternative | Potential Advantages of Alternative |
|---|---|---|---|
| Biaryl Core Formation | Suzuki-Miyaura coupling in organic solvents with homogeneous Pd catalysts. | Suzuki-Miyaura coupling in aqueous media with recyclable nanocatalysts (e.g., LaPO₄·Pd). nih.gov | Reduced organic waste, catalyst reusability, lower cost, increased safety. nih.govresearchgate.net |
| Biaryl Core Formation | Coupling of pre-functionalized aryl halides and organometallics. | Direct C-H bond activation and arylation. researchgate.net | Higher atom economy, fewer synthetic steps, reduced waste from preparing starting materials. researchgate.net |
| Nitrile Group Installation | Sandmeyer or Rosenmund-von Braun reactions using toxic metal cyanides (e.g., CuCN, KCN). nih.gov | Biocatalytic dehydration of aldoximes using aldoxime dehydratase (Oxd) in water. nih.gov | Avoids highly toxic cyanide reagents, uses water as solvent, mild reaction conditions. nih.gov |
| Cyanation of Aryl Halides | Use of metal cyanides with potential for catalyst poisoning and toxic waste. nih.gov | Transition-metal catalysis with nonmetallic cyano sources. nih.gov | Avoids stoichiometric metal waste and generation of toxic HCN gas. nih.gov |
Development of Advanced Computational Models for Predicting Reactivity and Intermolecular Interactions
Computational chemistry is an indispensable tool for modern chemical research. For a molecule like this compound, with its distinct electronic features, advanced computational models can provide profound insights into its behavior, guiding experimental design and accelerating discovery. Future research will focus on developing and applying sophisticated models to predict its reactivity and understand the subtle noncovalent forces that govern its interactions.
Density Functional Theory (DFT) calculations are at the forefront of this effort. DFT can be used to create a detailed picture of the molecule's electronic structure, predicting sites susceptible to nucleophilic or electrophilic attack and modeling the activation energies for potential reactions. nih.gov This predictive power is crucial for designing efficient derivatization strategies and understanding potential catalytic pathways. For instance, DFT-based tools can predict the reactivity of the nitrile group toward nucleophiles like cysteine, which is valuable in covalent drug design. nih.gov Beyond intramolecular properties, computational models are essential for exploring the intermolecular interactions that dictate how this compound assembles in the solid state. Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Molecular Electrostatic Potential (MEP) analysis can characterize and quantify weak interactions, such as halogen bonding (C-Cl···N/π) and nitrile-nitrile interactions. mdpi.comresearchgate.net These models can help predict crystal packing and the formation of supramolecular architectures, which is vital for designing materials with specific properties. mdpi.com
| Computational Method | Application for this compound | Predicted Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of activation energies for reactions at the nitrile or aromatic rings. nih.gov | Predicting chemical reactivity, guiding synthesis of derivatives, understanding reaction mechanisms. nih.gov |
| Molecular Electrostatic Potential (MEP) | Mapping electron-rich (negative) and electron-poor (positive) regions of the molecule. mdpi.com | Identifying sites for noncovalent interactions, such as halogen bonding (positive σ-hole on Cl) and hydrogen bonding (negative region on N). mdpi.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the topology of the electron density to identify and characterize noncovalent bonds. researchgate.net | Confirming the presence and quantifying the strength of weak interactions like halogen bonds and nitrile-nitrile contacts in the solid state. researchgate.net |
| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposing intermolecular interaction energies into physically meaningful components (electrostatics, exchange, induction, dispersion). mdpi.com | Understanding the fundamental nature of the forces (e.g., halogen vs. π-π stacking) that drive supramolecular self-assembly. mdpi.com |
Investigation of this compound in Catalytic Systems
The unique electronic properties of this compound, stemming from the electron-withdrawing nature of both the nitrile and chloro groups, make it an intriguing candidate for applications within catalytic systems. While often the target of synthesis, this molecule could itself play an active role as a ligand or additive in transition metal catalysis.
A significant area for future investigation is the use of benzonitrile-containing molecules as ligands to modulate the activity of catalysts. chemrxiv.org The nitrile moiety can coordinate to transition metals, and its electronic properties can influence the stability and reactivity of the metal center. For example, a benzonitrile-containing ligand has been shown to act as an electron-acceptor in Nickel-catalyzed cross-coupling, promoting the desired reductive elimination step over side reactions. chemrxiv.org The specific electronic profile of this compound could be harnessed to fine-tune the performance of catalysts for challenging transformations. Another avenue involves leveraging the C-CN bond itself. While typically robust, C-CN bonds can be activated by certain transition metal catalysts, allowing the cyano group to act as a leaving group in cross-coupling reactions. acs.org This opens up the possibility of using the nitrile as a "masked" or "directing" group that can be replaced in a later synthetic step, adding versatility to multi-step syntheses.
| Potential Catalytic Role | Mechanism of Action | Research Objective |
|---|---|---|
| Bidentate or Monodentate Ligand | The nitrile nitrogen coordinates to a transition metal center (e.g., Ni, Pd), influencing its electronic properties and steric environment. chemrxiv.org | To develop novel catalysts where this compound enhances selectivity, activity, or stability in cross-coupling reactions. chemrxiv.org |
| Reactive Component (C-CN Cleavage) | A transition metal catalyst cleaves the aryl C-CN bond, allowing the cyano group to be replaced by another functional group. acs.org | To employ this compound as an intermediate where the nitrile serves as a placeholder for subsequent functionalization. acs.org |
| Catalyst for Specific Reactions | The combined electronic effects of the chloro and nitrile groups might enable the molecule to catalyze specific organic transformations, potentially through non-covalent interactions. | To explore its use as an organocatalyst, for example in reactions involving activation through halogen bonding. |
Expansion of Derivatization Strategies for Diverse Chemical Libraries
Scaffolds like this compound are highly valuable as starting points for the creation of diverse chemical libraries for drug discovery and materials science. nih.gov The presence of multiple reactive sites—the nitrile group, the chloro substituent, and the aromatic rings—allows for a wide range of chemical modifications. Future research will focus on systematically exploring these derivatization pathways to generate novel compounds with tailored properties.
The nitrile group is a versatile chemical handle that can be transformed into a variety of other functionalities. researchgate.net It can be hydrolyzed to amides or carboxylic acids, reduced to primary amines, or converted into heterocycles like tetrazoles, which are common in medicinal chemistry. researchgate.net The chloro group can be substituted via nucleophilic aromatic substitution or serve as a handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups. Additionally, the aromatic rings are amenable to electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered. A systematic exploration of these transformations would enable the construction of large libraries of related compounds, which could then be screened for biological activity or desirable material properties. nih.gov
| Reactive Site | Derivatization Reaction | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Nitrile Group (-CN) | Hydrolysis | Amide (-CONH₂), Carboxylic Acid (-COOH) | Introduce hydrogen bonding capability. researchgate.net |
| Nitrile Group (-CN) | Reduction (e.g., with H₂/catalyst) | Primary Amine (-CH₂NH₂) | Introduce basic center, further functionalization. researchgate.net |
| Nitrile Group (-CN) | Cycloaddition (e.g., with azides) | Tetrazole Ring | Carboxylic acid bioisostere in medicinal chemistry. researchgate.net |
| Chloro Group (-Cl) | Suzuki Coupling | Aryl, Heteroaryl | Extend the biaryl system, modulate electronic properties. acs.org |
| Chloro Group (-Cl) | Buchwald-Hartwig Amination | Amine (-NHR, -NR₂) | Introduce new substituents for biological screening. |
| Aromatic Rings | Electrophilic Halogenation | Additional Halogen Atoms (-Br, -I) | Provide handles for further cross-coupling or modulate halogen bonding. researchgate.net |
Integration into New Supramolecular Architectures with Tunable Properties
Supramolecular chemistry, the chemistry "beyond the molecule," focuses on designing complex systems based on noncovalent interactions. This compound is an excellent candidate for supramolecular design due to its capacity for multiple, directional, noncovalent interactions. The interplay between halogen bonding from the chlorine atom and hydrogen bonding or dipole-dipole interactions from the nitrile group can be exploited to build novel, ordered materials. nih.govnih.gov
Future research will investigate how this molecule self-assembles in the solid state. The chlorine atom can act as a halogen bond donor, forming predictive and directional interactions with halogen bond acceptors like the nitrogen atom of a nitrile group on an adjacent molecule (C-Cl···N≡C). researchgate.netnih.gov This interaction is increasingly recognized as a powerful tool for crystal engineering. acs.org Concurrently, the nitrile groups can interact with each other in an antiparallel fashion (CN···CN) or with the π-system of an aromatic ring. researchgate.netresearchgate.net By understanding and controlling these competing and cooperating interactions, it may be possible to design new crystalline materials (co-crystals) with tunable properties, such as specific electronic conductivities, optical properties, or porosities. The ability of aryl nitriles to act as both hydrogen-bond acceptors and modifiable organic groups opens broad avenues for creating post-modifiable, self-assembled structures. nih.gov
| Noncovalent Interaction | Participating Groups on this compound | Potential Role in Supramolecular Assembly |
|---|---|---|
| Halogen Bonding | Chlorine atom (donor) and Nitrile nitrogen (acceptor). researchgate.net | Highly directional interaction for programming crystal packing and creating robust networks. nih.govacs.org |
| Nitrile-Nitrile Interaction | Antiparallel alignment of two nitrile groups. researchgate.net | Contributes to the stabilization of layered or stacked structures. researchgate.net |
| π-π Stacking | Interaction between the two aromatic rings of adjacent molecules. | Influences electronic properties and promotes columnar or layered architectures. |
| C-H···π Interaction | Aromatic C-H bonds interacting with the face of an aromatic ring. | Provides additional stability to the overall supramolecular structure. |
| Nitrile···π Interaction | Nitrile nitrogen interacting with the face of an aromatic ring. researchgate.net | A weaker, but potentially structure-directing, interaction. researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Chlorophenyl)benzonitrile in academic research settings?
- Methodological Answer : The synthesis typically involves nitration, chlorination, and reduction steps. For example, nitration of toluene yields 4-nitrotoluene, followed by chlorination to produce 3-chloro-4-nitrotoluene. Subsequent reduction of the nitro group forms 3-chloro-4-methylaniline, which undergoes coupling reactions to form the biphenyl backbone. Continuous flow reactors and optimized catalysts (e.g., palladium-based systems) improve yield and purity . Solvents like DMF or THF are often used to stabilize intermediates.
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR identify aromatic proton environments and substituent positions (e.g., chloro and nitrile groups).
- IR Spectroscopy : Stretching frequencies for C≡N (~2220 cm) and C-Cl (~550 cm) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 227.69 for [M]) and fragmentation patterns validate the structure .
Q. What common chemical reactions does this compound undergo?
- Methodological Answer :
- Substitution : The chloro group reacts with nucleophiles (e.g., methoxide in methanol) to form ether derivatives.
- Reduction : Lithium aluminum hydride reduces the nitrile to a benzylamine derivative.
- Oxidation : Potassium permanganate oxidizes the methyl group to a carboxylic acid. Reaction conditions (temperature, solvent polarity) critically influence product distribution .
Advanced Research Questions
Q. How can computational methods predict the electronic structure and reactivity of this compound?
- Methodological Answer : Density-functional theory (DFT) calculations, such as the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to predict reaction sites. For example, the nitrile group’s electron-withdrawing effect can be quantified to explain its influence on aromatic electrophilic substitution . Software like Gaussian or ORCA optimizes molecular geometries and simulates spectroscopic properties.
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Variability in IC values (e.g., 0.5–2.0 μM in antiviral assays ) may arise from differences in:
- Purity : HPLC or GC-MS ensures compound homogeneity.
- Assay Conditions : Buffer pH, temperature, and cell line selection (e.g., MCF-7 vs. T47D ) must be standardized.
- Structural Analogs : Compare with derivatives like 3’-amino or trifluoromethyl-substituted benzonitriles to isolate substituent effects .
Q. How can researchers design experiments to study the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger to predict binding affinities to enzymes (e.g., protein disulfide isomerase ).
- In Vitro Assays : Fluorescence polarization or SPR quantify interactions with cancer-related proteins.
- Metabolic Profiling : LC-MS/MS tracks metabolite formation in hepatic microsomes to assess stability .
Q. What safety protocols are recommended given limited toxicity data for this compound?
- Methodological Answer : Due to insufficient ecotoxicological data (e.g., bioaccumulation potential ), adhere to:
- PPE : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods during synthesis.
- Waste Management : Neutralize nitrile-containing waste with alkaline solutions before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
